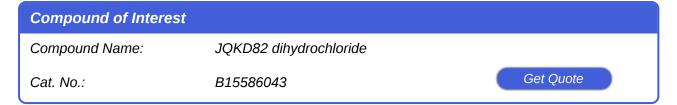




Application Notes and Protocols: JQKD82 Dihydrochloride In Vivo Mouse Model

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For Researchers, Scientists, and Drug Development **Professionals**

These application notes provide a detailed protocol for the in vivo use of **JQKD82** dihydrochloride in a multiple myeloma mouse model. JQKD82 is a cell-permeable, selective inhibitor of Lysine Demethylase 5 (KDM5) that has shown preclinical efficacy in mouse models of multiple myeloma.[1][2][3] It functions as a prodrug, delivering the active metabolite KDM5-C49, which leads to an increase in global H3K4me3 levels and subsequent inhibition of MYCdriven transcription.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies with **JQKD82** dihydrochloride in multiple myeloma mouse models.

Table 1: Dosing and Administration



Parameter	Value	Reference
Compound	JQKD82 dihydrochloride	[1]
Mouse Strain	NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG)	[1][2]
Cell Line	MOLP-8 TurboGFP-Luc	[1]
Dosing	50 mg/kg or 75 mg/kg	[1][2]
Administration Route	Intraperitoneal (i.p.)	[1]
Frequency	Twice a day (BID)	[1]
Treatment Duration	3 weeks	[1][2]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters

Parameter	Value	Reference
Active Component	KDM5-C49	[1]
Half-life (murine serum)	6 hours	[1]
Pharmacodynamic Markers	Increased H3K4me3, Reduced Ki67 and MYC staining in tumors	[1][2]

Table 3: In Vivo Efficacy

Endpoint	Observation	Reference
Tumor Burden	Significantly reduced	[1][2]
Survival	Significantly prolonged	[1]
Toxicity	No apparent toxicity, stable body weights	[1]



Experimental Protocols Multiple Myeloma Xenograft Mouse Model

This protocol describes the establishment of a disseminated multiple myeloma xenograft model using MOLP-8 cells engineered to express luciferase.

- Materials:
 - Six-week-old female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice[2]
 - MOLP-8 TurboGFP-Luc cells
 - Sterile PBS
 - Syringes and needles
- Procedure:
 - Culture MOLP-8 TurboGFP-Luc cells under standard conditions.
 - Harvest and resuspend the cells in sterile PBS at the desired concentration.
 - Inject the cell suspension intravenously into the tail vein of the NSG mice.
 - Monitor tumor engraftment and growth via bioluminescence imaging (BLI).

JQKD82 Dihydrochloride Administration

This protocol details the preparation and administration of **JQKD82 dihydrochloride** to the tumor-bearing mice.

- Materials:
 - JQKD82 dihydrochloride
 - Vehicle control (e.g., sterile PBS or as specified by the manufacturer)
 - Syringes and needles



• Procedure:

- Prepare the JQKD82 dihydrochloride solution in the appropriate vehicle at the desired concentration (50 mg/kg or 75 mg/kg).[1][2]
- Once tumors are established (confirmed by BLI), randomize the mice into treatment and vehicle control groups.[1][5]
- Administer JQKD82 dihydrochloride or vehicle control via intraperitoneal (i.p.) injection.
 [1]
- Dose the animals twice daily (BID) for a duration of 3 weeks.[1][2][5]
- Monitor the body weight of the mice regularly to assess for any signs of toxicity.[1]

Efficacy and Pharmacodynamic Assessment

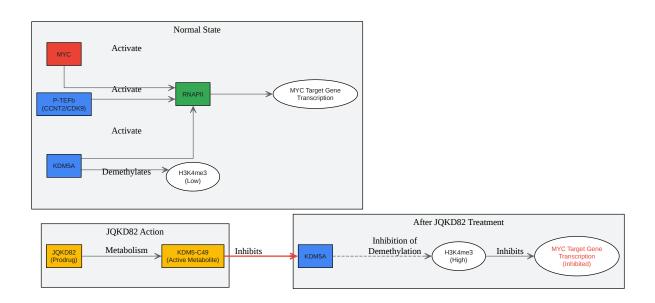
This protocol outlines the methods for evaluating the in vivo efficacy and pharmacodynamic effects of JQKD82.

- Materials:
 - Bioluminescence imaging system
 - Reagents for immunohistochemistry (IHC)
- Procedure:
 - Tumor Burden Assessment:
 - Serially evaluate tumor burden throughout the study using bioluminescence imaging (BLI).[1]
 - Survival Analysis:
 - Monitor the mice for survival and record the date of death or euthanasia.
 - Analyze the survival data using Kaplan-Meier curves.[1]



- Pharmacodynamic Analysis:
 - At the end of the treatment period, sacrifice a subset of mice from each group.
 - Collect tumor tissues for immunohistochemical (IHC) analysis.
 - Stain tumor sections for H3K4me3, Ki67, and MYC to assess target engagement and effects on proliferation.[1]

Visualizations Signaling Pathway of JQKD82

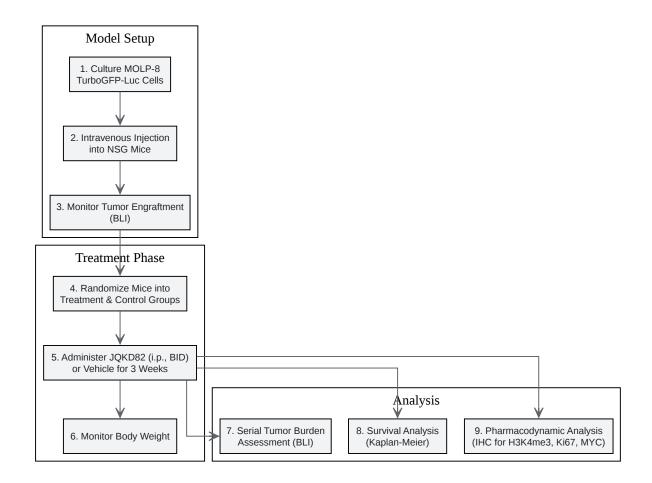




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Caption: Mechanism of action of JQKD82 in inhibiting MYC-driven transcription.

Experimental Workflow



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Caption: Workflow for in vivo efficacy testing of JQKD82 in a mouse model.



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